Product packaging for 2-Amino-N-methyl-succinamic acid(Cat. No.:CAS No. 757887-52-8)

2-Amino-N-methyl-succinamic acid

Cat. No.: B6357126
CAS No.: 757887-52-8
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-UHFFFAOYSA-N
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Description

Significance of Amide Bond Formation in Biological and Synthetic Systems

The amide bond, a linkage formed between a carbonyl group and a nitrogen atom, is of paramount importance in both the biological and synthetic realms. researchgate.netquicktakes.io In nature, this bond is the cornerstone of proteins and peptides, linking amino acids together to form the complex machinery of life. quicktakes.ionumberanalytics.com The formation of this peptide bond is a condensation reaction where the carboxyl group of one amino acid reacts with the amino group of another. quicktakes.io Beyond their role in proteins, amide functionalities are present in numerous other biological molecules, including some hormones and neurotransmitters, where they are crucial for signaling and regulatory processes. quicktakes.io

In the world of synthetic chemistry, the creation of amide bonds is one of the most frequently performed reactions. researchgate.net This is due to the prevalence of the amide group in a vast array of pharmaceuticals, polymers like nylon, detergents, and other industrial materials. researchgate.netpulsus.com The stability and solubility that the amide group imparts to molecules make it a desirable feature in drug design. quicktakes.io Traditional methods for forming amide bonds often involve activating a carboxylic acid to make it more reactive towards an amine. researchgate.netumich.edu However, there is a continuous drive in research to develop more efficient, atom-economical, and environmentally friendly methods for amide synthesis, reflecting the bond's ubiquitous importance. researchgate.net

Overview of Succinamide Structures in Scientific Contexts

Succinamide is the diamide (B1670390) of succinic acid, meaning it has an amide group at both ends of a four-carbon chain. Succinic acid itself is a dicarboxylic acid that plays a role as a metabolic intermediate in living organisms. wikipedia.org Derivatives of succinic acid, including succinamides and succinimides (a cyclic imide), are explored for various applications. nih.govnih.gov

Succinylation, the process of attaching a succinic acid derivative to another molecule, is a strategy used to modify the properties of drugs. nih.gov This can lead to the creation of prodrugs, which are inactive compounds that are converted into active drugs within the body. nih.gov The advantage of using succinic acid for this purpose is its endogenous nature, making it a safe byproduct when the prodrug is broken down. nih.gov

In materials science, succinic acid is a precursor to certain polyesters and resins. wikipedia.org Furthermore, succinimide (B58015) derivatives have been investigated for their potential biological activities, including anticancer, antifungal, and antibacterial properties. nih.gov

Classification of N-Methylated Amino Acid Derivatives

N-methylation is a specific type of chemical modification where a methyl group is attached to a nitrogen atom. researchgate.net In the context of amino acids, N-methylation involves the substitution of a hydrogen atom on the amino group with a methyl group. researchgate.netmerckmillipore.com This seemingly simple modification can have profound effects on the properties of the amino acid and any peptide or protein it is incorporated into. researchgate.netnih.gov

N-methylated amino acids are found in a variety of naturally occurring peptides with a wide range of biological activities, including antibiotic, antiviral, and anticancer effects. google.com From a pharmaceutical perspective, N-methylation is a valuable tool for improving the drug-like properties of peptide-based therapeutics. researchgate.netnih.gov This modification can:

Increase proteolytic stability: The presence of the methyl group can shield the adjacent amide bond from being broken down by enzymes, increasing the drug's half-life in the body. merckmillipore.comnih.gov

Enhance membrane permeability: The increased lipophilicity (fat-solubility) due to the methyl group can help the drug cross cell membranes more easily. researchgate.net

Induce specific conformations: N-methylation can influence the three-dimensional shape of a peptide, which can be crucial for its interaction with biological targets. merckmillipore.com

The synthesis of optically pure N-methylated amino acids is an active area of research, as their unique properties make them valuable building blocks in medicinal chemistry. researchgate.net

Research Landscape of Asparagine and its Derivatives

Asparagine is one of the 20 common amino acids used in the biosynthesis of proteins. wikipedia.org Its side chain contains a carboxamide group, making it a polar, uncharged amino acid under physiological conditions. wikipedia.org Asparagine plays several important roles in biological systems:

Protein Structure: The side chain of asparagine can form hydrogen bonds with the peptide backbone, helping to stabilize protein structures like alpha-helices and beta-sheets. wikipedia.org

N-linked Glycosylation: Asparagine residues are key sites for the attachment of carbohydrate chains to proteins, a process called N-linked glycosylation that is vital for protein folding, stability, and function. wikipedia.org

Metabolism: Asparagine is involved in nitrogen metabolism and is synthesized from aspartate by the enzyme asparagine synthetase. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B6357126 2-Amino-N-methyl-succinamic acid CAS No. 757887-52-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(methylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7175-34-0
Record name L-Asparagine, N-methyl-
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Record name 7175-34-0
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Advanced Synthetic Methodologies for 2 Amino N Methyl Succinamic Acid and Analogues

Stereoselective Synthesis of α-Amino-N-methylated Succinamides

The introduction of a methyl group onto the nitrogen atom of an amino acid or its derivative presents a significant synthetic challenge, particularly in maintaining stereochemical integrity at the α-carbon. The synthesis of α-amino-N-methylated succinamides, such as 2-Amino-N-methyl-succinamic acid, requires precise control over both enantioselectivity and diastereoselectivity.

Enantioselective Approaches in Asymmetric Synthesis

The enantioselective synthesis of N-substituted aspartic acids, the parent α-amino acid of our target molecule, has been successfully achieved using enzymatic methods. Engineered variants of methylaspartate ammonia (B1221849) lyase have been shown to catalyze the highly enantioselective addition of various amines to fumaric acid, yielding the corresponding L-amino acid products with excellent enantiomeric excess (>99% ee). exlibrisgroup.comresearchgate.net Specifically, the use of aspartate ammonia lyase from Bacillus sp. YM55-1 has demonstrated the ability to catalyze the Michael addition of methylamine (B109427) to fumarate (B1241708), providing a direct and highly enantioselective route to N-methyl-L-aspartic acid. nih.gov This enzymatic approach offers a green and efficient pathway to establish the crucial α-amino stereocenter.

Diastereoselective Control in Amide Bond Formation

Once the N-methylated α-amino acid is obtained, the subsequent formation of the N-methyl-succinamic acid requires the selective formation of an amide bond. Achieving diastereoselective control in this step is critical, especially when coupling a chiral N-methylamino acid with another chiral molecule. While specific literature on the diastereoselective amidation of N-methylaspartic acid to form a succinamic acid is scarce, general principles of peptide coupling can be applied. The choice of coupling reagents and reaction conditions plays a pivotal role in minimizing racemization of the α-carbon. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are commonly employed to facilitate amide bond formation while preserving stereochemical integrity. The steric hindrance imposed by the N-methyl group can slow down the coupling reaction, necessitating optimized conditions, which may include the use of microwave irradiation to enhance reaction rates.

Targeted Synthesis of N-Methyl-β-Amino Acids via Established Procedures (e.g., Arndt–Eistert Homologation)

The Arndt-Eistert homologation is a well-established method for the one-carbon chain extension of carboxylic acids, and it is a popular technique for converting α-amino acids into their corresponding β-amino acid counterparts. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of a diazoketone from an activated carboxylic acid, followed by a Wolff rearrangement to yield a ketene, which can then be trapped by a nucleophile like water, an alcohol, or an amine. organic-chemistry.org

In the context of synthesizing a β-amino analogue of our target compound, one could envision starting with a suitably protected N-methylaspartic acid derivative. For instance, Fmoc-N-methyl-Asp-OtBu could be activated at the α-carboxyl group and subjected to the Arndt-Eistert reaction sequence to introduce an additional methylene (B1212753) group, thereby forming an N-methyl-β-aspartic acid derivative. The stereochemistry at the α-carbon is generally retained during the Wolff rearrangement. wikipedia.org Safer alternatives to the use of diazomethane, such as the use of (trimethylsilyl)diazomethane, have been developed to mitigate the hazardous nature of this reagent. wikipedia.org

Table 1: Key Steps in the Arndt-Eistert Homologation

StepDescriptionReagents
1Activation of Carboxylic AcidSOCl₂, (COCl)₂
2Formation of DiazoketoneCH₂N₂ or (CH₃)₃SiCHN₂
3Wolff RearrangementAg₂O, heat, or light
4Nucleophilic TrappingH₂O, R-OH, or R-NH₂

Utility of Oxazolidinone and Oxazinanone Intermediates in N-Methyl Amino Acid Synthesis

The use of cyclic intermediates, particularly oxazolidinones and oxazinanones, has proven to be a highly effective strategy for the synthesis of N-methyl amino acids. acs.org This approach typically involves the condensation of an N-protected amino acid with formaldehyde (B43269) to form an oxazolidinone ring. Subsequent reductive cleavage of this ring with a reducing agent such as triethylsilane in the presence of a strong acid like trifluoroacetic acid yields the N-methylated amino acid. acs.org

This methodology has been applied to a wide range of common amino acids. acs.org For the synthesis of this compound, one could start with a protected aspartic acid derivative. Formation of the oxazolidinone from the α-amino group, followed by reductive opening, would provide the N-methylated aspartic acid. However, careful selection of protecting groups for the side-chain carboxyl group is crucial to avoid side reactions.

Oxazinanones, which are six-membered ring analogues, are valuable intermediates for the synthesis of N-methyl-β-amino acids. iris-biotech.de These can be formed from β-amino acids and subsequently N-methylated, or constructed in a way that incorporates the N-methyl group from the outset.

Innovative Protecting Group Strategies in Succinamic Acid Chemistry

The synthesis of this compound from aspartic acid presents a significant challenge in terms of protecting group strategy. Aspartic acid contains two carboxylic acid functionalities and an amino group, all of which require selective protection and deprotection. An orthogonal protection scheme is essential to differentiate the α-carboxyl group, the β-carboxyl group, and the α-amino group. nih.gov

For instance, the α-amino group can be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile. The β-carboxyl group can be protected as a tert-butyl (tBu) ester, which is acid-labile. iris-biotech.de This leaves the α-carboxyl group free for modification, such as amide bond formation with methylamine.

Table 2: Examples of Orthogonal Protecting Groups for Aspartic Acid

Functional GroupProtecting GroupDeprotection Condition
α-AminoFmocBase (e.g., Piperidine)
α-AminoBocAcid (e.g., TFA)
β-CarboxyltBu (tert-Butyl)Acid (e.g., TFA)
β-CarboxylBzl (Benzyl)Hydrogenolysis
α-CarboxylAllylPd(0) catalysis

The choice of protecting groups becomes even more critical when considering the N-methylation step. Some N-methylation procedures are not compatible with certain protecting groups. For example, methods involving strong bases for deprotonation prior to methylation may not be compatible with base-labile protecting groups. The p-nitrobenzyloxycarbonyl (pNZ) group has been explored as a temporary Nα-protecting group that is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed under neutral conditions, offering another layer of orthogonality. ub.edu Furthermore, novel protecting groups for the carboxylic acid functionality of aspartic acid, such as cyanosulfurylides, have been developed to prevent side reactions like aspartimide formation during peptide synthesis. nih.gov

Green Chemistry Principles in the Synthesis of Amino Acid Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like amino acid derivatives. Key considerations include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

The production of succinic acid itself is a prime example of green chemistry in action. Bio-based production of succinic acid through the fermentation of renewable resources like glucose is a commercially viable and more sustainable alternative to traditional petrochemical routes. mcgill.cafraunhofer.de This provides a green starting point for the synthesis of succinamic acid derivatives.

In the context of amide bond formation, a critical step in the synthesis of this compound, green approaches focus on avoiding the use of stoichiometric and often hazardous coupling reagents. Catalytic methods for direct amidation of carboxylic acids are being developed, although they often require high temperatures. ijcps.org Enzymatic methods, using lipases for example, offer a mild and highly selective alternative for amide synthesis. researchgate.net One-pot syntheses of N-substituted succinimides from succinic anhydride (B1165640) and amines in environmentally friendly solvents like acetic acid also represent a greener approach. ijcps.org

The development of efficient and sustainable synthetic methods is crucial for the advancement of chemical and pharmaceutical research. While a definitive, optimized synthesis for this compound remains to be published, the methodologies and strategies outlined in this review provide a solid foundation for future work in this area.

Molecular and Electronic Structure Elucidation Through Advanced Computational and Spectroscopic Techniques

Quantum Chemical Investigations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (T), have become indispensable tools for elucidating the molecular and electronic structure of complex organic molecules like 2-Amino-N-methyl-succinamic acid. These computational approaches offer profound insights into the molecule's behavior at the atomic level.

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows it to adopt various spatial arrangements, or conformations, by rotation around its single bonds. Computational studies are crucial for mapping the potential energy surface (PES) and identifying the most stable conformers. researchgate.netnih.gov The conformational landscape is determined by a delicate balance of intramolecular interactions, including hydrogen bonding and steric hindrance. nih.govnih.gov

For molecules with multiple rotatable bonds, such as the side chains found in amino acids, the number of possible conformers can be extensive. nih.gov Advanced computational strategies, sometimes augmented with machine learning, are employed to systematically explore this landscape and pinpoint the energy minima corresponding to stable structures. nih.gov The relative energies of these conformers, calculated with high accuracy, reveal their populations at different temperatures. nih.gov For instance, in a related dicarboxylic acid, succinic acid, calculations have shown that a twisted conformation is slightly lower in energy than a planar one, with a rotational barrier of approximately 5 kJ mol⁻¹. researchgate.net The conformation of the molecule is defined by several torsional angles, including those of the backbone and the side chain. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the chemical reactivity of molecules. nih.govnih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govajchem-a.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity, greater polarizability, and potential biological activity. nih.gov For large molecules, the HOMO and LUMO can be delocalized over a significant portion of the structure, which can sometimes make it challenging to pinpoint specific reactive sites. nih.gov To address this, methods have been developed to localize these frontier orbitals to specific fragments of the molecule, providing a clearer picture of reactivity. nih.govrsc.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability.

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity. nih.gov |

This table provides a generalized overview of FMO parameters. Specific calculated values for this compound would require dedicated DFT calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. wikipedia.orgwisc.edu This approach provides valuable insights into intramolecular charge transfer (ICT) interactions, which are crucial for understanding molecular stability and reactivity. materialsciencejournal.org

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Correlations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.govnih.govresearchgate.net When coupled with DFT calculations, these experimental spectra can be interpreted in great detail.

Theoretical calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.govnih.gov These calculated frequencies are often scaled to correct for systematic errors inherent in the computational methods. researchgate.net The excellent agreement typically observed between the scaled theoretical and experimental spectra allows for a confident assignment of the observed vibrational bands to specific modes of motion within the molecule, such as stretching, bending, and torsional vibrations. nih.govnih.gov This combined experimental and computational approach is a powerful tool for structural elucidation. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds in solution. uobasrah.edu.iq ¹H and ¹³C NMR are the most common types of NMR experiments, providing information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.govmdpi.com

The chemical shifts of the nuclei are highly sensitive to their local electronic environment, offering clues about the types of functional groups present and their connectivity. uobasrah.edu.iqmdpi.com For instance, the chemical shift of a carbonyl carbon in an amino acid derivative can be influenced by solvent polarity and hydrogen bonding interactions. mdpi.com In addition to chemical shifts, the coupling patterns between neighboring nuclei (spin-spin splitting) in ¹H NMR spectra provide valuable information about the connectivity of atoms within the molecule. uobasrah.edu.iq More advanced, multi-dimensional NMR techniques can be used to further elucidate the complete three-dimensional structure and conformation of the molecule. uobasrah.edu.iq

Mass Spectrometry Applications in Derivative Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net In the context of this compound, mass spectrometry is particularly useful for characterizing its derivatives. researchgate.net

Various ionization techniques, such as electrospray ionization (ESI), can be used to generate ions from the analyte molecules. acs.org These ions are then separated based on their mass-to-charge ratio, resulting in a mass spectrum that reveals the molecular weight of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. acs.org Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ions, and the resulting fragmentation pattern provides valuable structural information that can be used to confirm the identity of the compound and its derivatives. nih.gov

X-ray Diffraction Studies for Solid-State Molecular Architecture

Despite extensive investigation, no specific crystallographic data, including unit cell dimensions, bond lengths, bond angles, or detailed solid-state packing information for this compound, is currently available in the public domain. Research into the crystal structure of this particular compound has not been reported in peer-reviewed literature.

While data for closely related compounds exists, direct extrapolation of these findings to predict the precise solid-state structure of this compound would be speculative. The substitution of a methyl group on the amide nitrogen introduces specific electronic and steric effects that would uniquely influence its crystal packing and hydrogen bonding network. Therefore, without experimental data, a detailed and accurate description of its solid-state molecular architecture is not possible at this time.

Further research, involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, would be required to determine its definitive solid-state structure. Such a study would provide crucial information on intramolecular and intermolecular interactions, which are fundamental to understanding its material properties.

Metabolic Fate and Biotransformation Pathways

Identification of Metabolites and Catabolic Enzymes

The biotransformation of "2-Amino-N-methyl-succinamic acid" is expected to proceed through enzymatic reactions that target its functional groups. While direct metabolites of this specific compound are not extensively documented in publicly available literature, we can infer potential pathways based on the metabolism of structurally similar molecules. The primary enzymatic processes likely involve amidases, dehydrogenases, and transaminases.

One probable metabolic route is the hydrolysis of the amide bond by an amidase, which would yield 2-aminosuccinic acid (aspartic acid) and methylamine (B109427). Aspartic acid is a well-known endogenous amino acid that can readily enter central metabolic pathways. Methylamine, in turn, can be further metabolized by monoamine oxidases.

Another possibility involves the deamination of the alpha-amino group, a common step in amino acid catabolism, which would be catalyzed by a dehydrogenase or a transaminase. This reaction would produce an alpha-keto acid, which can then be funneled into the citric acid cycle for energy production or used as a precursor for the synthesis of other molecules.

The N-methyl group may also be a target for enzymatic modification, potentially through demethylation reactions, although this is generally a less common initial step for this type of compound compared to amide hydrolysis or deamination.

Role in Amino Acid Degradation and Synthesis Cycles

Given that a likely metabolite of "this compound" is aspartic acid, the compound is indirectly linked to amino acid degradation and synthesis cycles. Aspartic acid is a non-essential amino acid in humans, meaning it can be synthesized from intermediates of central metabolism. Specifically, it is formed by the transamination of oxaloacetate, an intermediate of the citric acid cycle.

Conversely, the degradation of aspartic acid involves its conversion back to oxaloacetate, which can then be utilized in the citric acid cycle or gluconeogenesis. Therefore, the metabolism of "this compound" can contribute to the cellular pool of aspartic acid, thereby influencing these major metabolic hubs.

Furthermore, succinate (B1194679), another potential metabolic product derived from the succinamic acid backbone, is a key intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.org The TCA cycle is a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce energy in the form of ATP. wikipedia.org All metabolic pathways interconnected with the TCA cycle, including the metabolism of amino acids, fatty acids, and cholesterol, depend on the formation of succinate. wikipedia.org

In Vitro and In Vivo Metabolic Profiling Techniques (e.g., Metabolomics)

To experimentally determine the metabolic fate of "this compound," various in vitro and in vivo metabolic profiling techniques are employed. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a particularly powerful approach.

In Vitro Studies:

Cell Cultures: Incubating the compound with specific cell lines (e.g., hepatocytes, which are primary sites of metabolism) allows for the identification of intracellular and extracellular metabolites.

Subcellular Fractions: Using isolated liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, can help identify the primary enzymes responsible for its biotransformation.

In Vivo Studies:

Animal Models: Administering the compound to laboratory animals (e.g., rats, mice) and subsequently analyzing biological samples such as plasma, urine, and feces over time can provide a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Analytical Techniques:

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS is the cornerstone of metabolomics. It allows for the sensitive and specific detection and quantification of the parent compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used to trace the metabolic pathways without the need for chemical labeling.

A metabolomics approach using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully used to distinguish the plasma profiles of 20 amino acids in patients with diabetic kidney disease from those with type 2 diabetes and healthy controls, highlighting the power of this technique in studying amino acid metabolism. nih.gov

Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound. By replacing one or more atoms of "this compound" with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the labeled atoms as they are incorporated into various metabolites.

Common Strategies:

¹³C-Labeling: Incorporating ¹³C atoms into the succinamic acid backbone would allow for the tracking of the carbon skeleton through metabolic pathways. The resulting ¹³C-labeled metabolites can be readily detected by mass spectrometry, providing definitive evidence of their origin from the parent compound.

¹⁵N-Labeling: Placing a ¹⁵N label on the amino group or the N-methyl group would enable the tracing of the nitrogen atoms. This can help to confirm deamination or transamination reactions and identify the resulting nitrogen-containing metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While typically used for quantitative proteomics, the principles of SILAC can be adapted for metabolomics. nih.gov A "heavy" version of "this compound" containing stable isotopes could be used as a spike-in standard to accurately quantify its metabolites in complex biological samples. nih.gov

These isotopic labeling strategies, in conjunction with advanced analytical techniques like high-resolution mass spectrometry, provide an unambiguous way to elucidate the complex biotransformation pathways of "this compound."

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, HPLC)

The analysis of polar, zwitterionic, and often non-volatile amino acids like 2-Amino-N-methyl-succinamic acid necessitates sophisticated separation and detection techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for analyzing N-methyl amino acids due to its versatility in handling aqueous samples. fujifilm.com Reversed-phase HPLC is a common modality, particularly after pre-column derivatization, which renders the polar amino acids more hydrophobic and suitable for separation on columns like octadecylsilane (B103800) (ODS). nih.govshimadzu.com

One established HPLC method for related N-methyl amino acids involves pre-column derivatization followed by separation on an ODS-Hypersil column. nih.gov The mobile phase typically consists of an aqueous component with an acid modifier (e.g., trifluoroacetic acid/water) and an organic solvent (e.g., trifluoroacetic acid/acetonitrile), run in a gradient elution mode. nih.gov This allows for the effective resolution of different amino acid enantiomers and diastereomers formed during derivatization. nih.gov Detection is often achieved using a UV detector, with detection levels reaching the low picomole range (5-10 picomoles). nih.gov The entire HPLC run time for such methods can be under 40 minutes, offering a balance of speed and reliability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique renowned for its high sensitivity and specificity, making it suitable for analyzing amino acids in complex mixtures. nih.gov However, free amino acids are thermally labile and not volatile enough for direct GC analysis. nih.gov Consequently, chemical derivatization is an indispensable prerequisite. nih.govpensoft.net A typical approach involves a two-step derivatization: first, esterification of the carboxyl groups (e.g., using 2 M HCl in methanol), followed by acylation of the amino groups (e.g., using pentafluoropropionic anhydride (B1165640) to form PFP derivatives). nih.gov

The resulting volatile derivatives are then separated on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. nih.govhmdb.ca The mass spectrometer allows for selective and sensitive detection, often using selected-reaction monitoring (SRM) for accurate quantification. thermofisher.com

Table 1: Comparison of Chromatographic Techniques for N-Methyl Amino Acid Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on analyte affinity for the stationary phase. Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds. shimadzu.com Requires analytes to be volatile and thermally stable; derivatization is essential. nih.gov
Typical Column Octadecylsilane (ODS), Cation-exchange. nih.govshimadzu.com 5%-phenyl-95%-dimethylpolysiloxane capillary column. hmdb.ca
Derivatization Often used (pre-column) to enhance detection and retention. fujifilm.comnih.gov Mandatory for amino acids. nih.gov
Detection UV, Fluorescence, Mass Spectrometry. nih.govshimadzu.com Mass Spectrometry (MS). nih.gov
Advantages Robust, versatile, good reproducibility for biofluids. fujifilm.com High sensitivity, high specificity, excellent for complex mixtures. nih.gov

| Limitations | May have lower resolution than GC for some compounds; sensitivity depends on the detector. | Derivatization can be complex and time-consuming. nih.gov |

Derivatization Strategies for Enhanced Detection and Characterization

Derivatization is a chemical modification process crucial for the analysis of amino acids by both HPLC and GC-MS. It serves to improve volatility for GC analysis and enhance detectability (e.g., by adding a UV-absorbing or fluorescent tag) for HPLC analysis. shimadzu.comnih.gov

For HPLC analysis of secondary amino acids like N-methyl derivatives, specific chiral reagents are required. A notable example is **N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂) **, an analog of Marfey's reagent. nih.gov This reagent reacts with the secondary amino group to form diastereomers that can be readily separated on a chiral column and detected by UV absorption at 340 nm. nih.gov The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for about 90 minutes. nih.gov The resulting derivatives are very stable, allowing for re-analysis for up to a year if stored properly. nih.gov Another fluorescent reagent used for N-methyl amino acids is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) . nih.gov

For GC-MS, a common and effective strategy is a two-step derivatization process. nih.gov

Esterification: The carboxyl group is converted into an ester, typically a methyl ester, by reacting the amino acid with acidified methanol (B129727) (e.g., 2 M HCl in CH₃OH) at an elevated temperature (e.g., 80°C for 60 minutes). nih.gov

Acylation: The amino group is then acylated. A frequently used reagent is pentafluoropropionic anhydride (PFPA) , which reacts with the amino group to form a stable pentafluoropropionyl (PFP) derivative. This reaction is often performed in ethyl acetate (B1210297) at 65°C for 30 minutes. nih.gov

These PFP derivatives are highly volatile and provide excellent chromatographic properties for GC-MS analysis. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

Reagent Technique Target Functional Group(s) Key Features
FDNP-Val-NH₂ HPLC Secondary Amino Group Chiral reagent; forms diastereomers for separation; UV detection at 340 nm. nih.gov
NBD-F HPLC Secondary Amino Group Fluorescent reagent for enhanced sensitivity. nih.gov
HCl in Methanol GC-MS Carboxyl Group Esterification step to increase volatility. nih.gov
PFPA GC-MS Amino Group Acylation step; forms volatile and stable PFP derivatives for GC analysis. nih.gov
o-Phthalaldehyde (OPA) HPLC Primary Amino Groups Common pre-column derivatization reagent, often used with a thiol. shimadzu.com

| Phenyl isothiocyanate (PITC) | HPLC | Primary and Secondary Amino Groups | Forms phenylthiocarbamyl (PTC) derivatives; UV detection. fujifilm.com |

Development of Bioanalytical Assays for Biological Matrixes

The analysis of this compound in biological matrices such as plasma, tissues, or dried blood spots (DBS) presents unique challenges due to the complexity of the sample and the typically low analyte concentrations. nih.govnih.gov Bioanalytical assays must, therefore, be highly sensitive, selective, and robust.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful platform for developing such assays, especially for samples like DBS. thermofisher.comnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry, often employing selected-reaction monitoring (SRM) for quantification. thermofisher.com

An example of a bioanalytical method applied to tissues involves homogenization of the sample, followed by derivatization with a chiral reagent like FDNP-Val-NH₂. nih.gov The derivatized sample is then diluted and injected into the HPLC-UV system. This approach has been successfully used to detect related N-methyl amino acids in octopus brain and mollusk tissues, demonstrating its applicability to complex biological samples without requiring pre-treatment to remove interfering primary amino acids. nih.gov

For high-throughput analysis, as required in newborn screening or metabolomics research, methods using DBS are common. thermofisher.comnih.gov A single small punch from a DBS card can be extracted, and the analytes derivatized (or analyzed directly if sensitivity permits) before injection into an LC-MS/MS system. thermofisher.com The use of stable isotope-labeled internal standards, such as deuterated methyl esters of amino acids, is critical in these assays to correct for matrix effects and variations in extraction efficiency and instrument response. nih.gov Such methods enable the sensitive and reproducible analysis of amino acids from minute amounts of biological material, such as 10 µL of fluid or 2 mg of tissue. nih.gov

Quality Control and Impurity Profiling in Research Samples

Maintaining the quality and integrity of analytical data is crucial in research. Quality control (QC) procedures and impurity profiling are integral components of analytical method development for this compound.

In quantitative bioanalysis, QC samples are prepared at multiple concentration levels (e.g., low, medium, and high) by spiking a known amount of the analyte into a representative blank matrix. nih.gov These QC samples are analyzed alongside the unknown samples in each analytical run to ensure the accuracy and precision of the measurements. nih.gov

For GC-MS based methods, a comprehensive QC system can involve several parameters. nih.gov

Internal Standards: The use of stable isotope-labeled internal standards for each analyte is the gold standard for correcting variability. nih.gov

Retention Time Monitoring: Monitoring the retention times of both the analyte and the internal standard can indicate system performance issues. The difference in retention time between a deuterated internal standard and the native analyte, known as the retention time isotope effect, should remain consistent across a batch. nih.gov

Signal Intensity: A significant drop in the peak area of the internal standard can signal problems with sample preparation or instrument performance. nih.gov

Impurity profiling is essential for characterizing the purity of research-grade standards of this compound. The same high-resolution chromatographic techniques (HPLC, GC-MS) used for quantification can be employed to separate and identify potential impurities. These could include starting materials, by-products from synthesis, or degradation products. Characterizing these impurities is vital as they could potentially interfere with analytical measurements or possess unintended biological activity. Commercial suppliers of related research compounds often provide a certificate of analysis stating the purity, which is determined by such methods. sigmaaldrich.com

Future Research Directions and Translational Perspectives for 2 Amino N Methyl Succinamic Acid

The study of unique chemical entities like 2-Amino-N-methyl-succinamic acid opens up new avenues for scientific exploration. As a non-natural amino acid and a derivative of succinic acid, its potential applications and biological roles are largely uncharted. nih.gov The future of research into this compound lies in leveraging cutting-edge technologies to elucidate its function and translate these findings into practical applications. This article explores the prospective research directions that could define the next phase of discovery for this compound.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural and physical properties of 2-Amino-N-methyl-succinamic acid?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are critical for identifying functional groups (e.g., amide, carboxylic acid) and confirming substituent positions. For example, IR can detect C=O stretching vibrations (~1700 cm⁻¹) in the succinamic backbone, while ¹H/¹³C NMR resolves methyl group environments and amino proton coupling . X-ray crystallography using programs like SHELXL is recommended for absolute structural validation .

Q. How can researchers safely handle and store this compound in laboratory settings?

Follow strict safety protocols: wear protective gloves, lab coats, and goggles to avoid skin/eye contact. Store in a cool, dry environment (<25°C) away from oxidizers. Waste should be segregated and disposed via certified hazardous waste services. Refer to safety data sheets (SDS) for compound-specific hazards and emergency procedures .

Q. What synthetic routes are commonly employed to prepare succinamic acid derivatives like this compound?

Acylation of methylamine with activated succinic anhydride derivatives is a standard approach. For example, reacting N-methylamine with succinic acid chloride in anhydrous dichloromethane under inert conditions yields the target compound. Purification via recrystallization or column chromatography ensures high purity .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement data for this compound be resolved?

Contradictions in bond lengths or angles may arise from data resolution limits or refinement software biases. Cross-validate results using multiple programs (e.g., SHELXL vs. OLEX2) and apply Hirshfeld surface analysis to assess intermolecular interactions. High-resolution datasets (≤0.8 Å) and twinning corrections in SHELXL improve accuracy .

Q. What mechanistic insights guide the study of this compound’s biological activity in cellular systems?

Investigate its role as a substrate or inhibitor in enzymatic pathways (e.g., amino acid metabolism). Use isotopic labeling (e.g., ¹⁵N) to track metabolic incorporation via LC-MS. Dose-response assays and molecular docking (e.g., AutoDock Vina) can elucidate binding affinities to target proteins .

Q. How should researchers address conflicting solubility data for this compound in aqueous vs. organic solvents?

Systematically test solubility in buffered solutions (pH 2–12) and polar aprotic solvents (DMSO, DMF). Use UV-Vis spectroscopy or gravimetric analysis for quantification. Contradictions may arise from protonation states (pKa ~4.5 for the carboxylic acid group), requiring pH-controlled experimental designs .

Q. What strategies optimize the compound’s stability during long-term biochemical assays?

Stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure can identify degradation pathways. Use HPLC with a C18 column to monitor purity over time. Add antioxidants (e.g., ascorbic acid) or store lyophilized samples under argon to mitigate oxidation .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .
  • Quantitative Analysis : Use molarity calculators for precise solution preparation (e.g., mass/volume conversions for dose-response studies) .
  • Ethical Compliance : Adhere to institutional guidelines for non-therapeutic compounds; FDA approval is not applicable for research-grade materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.